molecular formula C37H56N4O9 B12775865 12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-11-oxo-3-((4-(3-(3-oxo-4-morpholinyl)propoxy)phenyl)methyl)-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))- CAS No. 175233-85-9

12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-11-oxo-3-((4-(3-(3-oxo-4-morpholinyl)propoxy)phenyl)methyl)-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))-

Cat. No.: B12775865
CAS No.: 175233-85-9
M. Wt: 700.9 g/mol
InChI Key: SJLKQIOVIJCRQA-GASGPIRDSA-N
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Description

“12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-11-oxo-3-((4-(3-(3-oxo-4-morpholinyl)propoxy)phenyl)methyl)-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))-” is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:

    Formation of the core structure: This step involves the construction of the main carbon backbone through reactions such as aldol condensation, Michael addition, or Grignard reactions.

    Introduction of functional groups: Functional groups like hydroxyl, oxo, and morpholinyl are introduced through selective reactions such as oxidation, reduction, and substitution.

    Final esterification: The final step often involves esterification to form the 1,1-dimethylethyl ester.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch processing: Small-scale production using controlled reaction conditions.

    Continuous flow synthesis: Large-scale production with continuous input of reactants and output of products, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxo groups.

    Reduction: Conversion of oxo groups to hydroxyl groups.

    Substitution: Replacement of specific atoms or groups with others, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its bioactive functional groups.

    Industry: Use in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    12-Oxa-2,6,10-triazatetradecanoic acid derivatives: Compounds with similar core structures but different functional groups.

    Morpholinyl-containing compounds: Compounds with morpholinyl groups that exhibit similar reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

175233-85-9

Molecular Formula

C37H56N4O9

Molecular Weight

700.9 g/mol

IUPAC Name

tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[3-(3-oxomorpholin-4-yl)propoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C37H56N4O9/c1-36(2,3)49-34(45)39-29(21-26-11-8-7-9-12-26)31(42)23-38-24-32(43)30(40-35(46)50-37(4,5)6)22-27-13-15-28(16-14-27)48-19-10-17-41-18-20-47-25-33(41)44/h7-9,11-16,29-32,38,42-43H,10,17-25H2,1-6H3,(H,39,45)(H,40,46)/t29-,30-,31+,32+/m0/s1

InChI Key

SJLKQIOVIJCRQA-GASGPIRDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CNC[C@H]([C@H](CC2=CC=C(C=C2)OCCCN3CCOCC3=O)NC(=O)OC(C)(C)C)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCCCN3CCOCC3=O)NC(=O)OC(C)(C)C)O)O

Origin of Product

United States

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